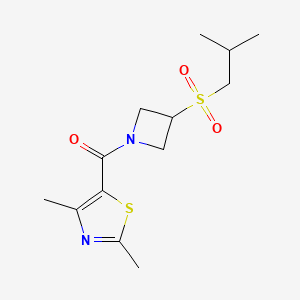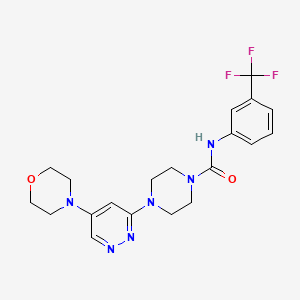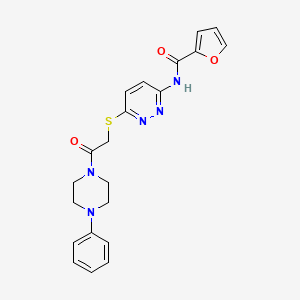
(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, commonly known as DMIA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIA has unique chemical properties that make it an excellent candidate for use in biological and chemical assays.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis of Heterocyclic Compounds
Research has shown the use of related compounds in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds. These compounds demonstrate significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including structures related to the given compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents against cancer and microbial infections (Hafez et al., 2016).
Neuroprotective Activities
The study of related compounds has also extended to neuroprotection, where certain chemical structures are evaluated for their ability to protect neuronal cells against oxidative stress-induced neurotoxicity. These findings suggest potential applications in treating neurodegenerative disorders (Ghaffari et al., 2014).
Antipsychotic Agents
Research into 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed potential antipsychotic activities without interacting with dopamine receptors, a common mechanism for clinically available antipsychotics. This suggests their use in behavioral and psychological treatments (Wise et al., 1987).
Synthesis of Heterocyclic Antibiotics
Substituted azetidinyl compounds have been synthesized for their antimicrobial properties, particularly against Gram-negative bacteria. This research points towards the development of new classes of beta-lactam antibiotics, essential for addressing antibiotic resistance (Woulfe & Miller, 1985).
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-8(2)7-20(17,18)11-5-15(6-11)13(16)12-9(3)14-10(4)19-12/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBCVLURWLLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)



![ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2449943.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2449944.png)
![(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide](/img/structure/B2449945.png)

![N-[4-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2449948.png)



![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
